Yosprala

Description

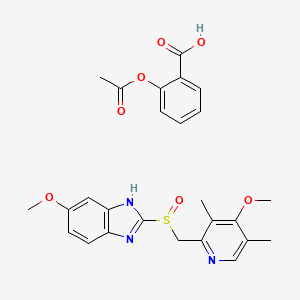

Structure

2D Structure

Properties

CAS No. |

1259513-22-8 |

|---|---|

Molecular Formula |

C26H27N3O7S |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12) |

InChI Key |

DUFFEAYSMVMWOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Achieving Sequential Release:the Therapeutic Concept of Yosprala Hinges on a Timed, Sequential Release. the Omeprazole Must Be Released Immediately in the Stomach to Raise the Gastric Ph Before the Aspirin is Released.nih.govpharmacytimes.comthis Necessitates a Dual Drug Delivery System Within a Single Tablet:

Immediate-Release Layer: The outer layer must be formulated to dissolve quickly upon ingestion to release the omeprazole (B731).

Delayed-Release Core: The inner aspirin (B1665792) core requires a robust enteric coating that can withstand the mechanical stresses of the tablet compression process and remain intact in the stomach for a predictable period. google.com The properties of the enteric coating layer must be meticulously controlled so that the compression into a tablet does not significantly affect its acid resistance. google.com

Manufacturing Complexity of Multi Layer Tablets:producing a Multi Layer Tablet is Inherently More Complex Than Manufacturing a Standard Single Layer Tablet. Key Engineering Hurdles Include:

Layer Adhesion: Ensuring adequate bonding between the aspirin (B1665792) core and the omeprazole (B731) outer layer is crucial to prevent the tablet from splitting (lamination) during manufacturing, packaging, or handling.

Uniformity and Precision: Each layer must be applied with high precision to ensure correct dosage and functionality. The thickness and integrity of the enteric coat on the aspirin core are critical process parameters. Any imperfections, such as cracks or thin spots, could lead to premature aspirin release and defeat the purpose of the formulation. google.com

Moisture Control: Aspirin's susceptibility to hydrolysis and omeprazole's moisture sensitivity demand stringent environmental controls throughout the manufacturing process. nih.govgoogle.com The use of hot-melt coating technology or specialized sub-coatings can be employed to form a stable barrier against moisture penetration. nih.gov

Preventing Enteric Coat Damage:the Enteric Polymer Coating on the Aspirin Core is Functional but Can Be Fragile. the Force of Compressing the Outer Omeprazole Layer Around the Coated Core Poses a Risk of Fracturing the Enteric Coat.google.compharmaceutical Engineers Must Optimize Compression Forces and Select Appropriate Cushioning Excipients to Maintain the Integrity of the Enteric Layer. the Successful Formulation of a Multiple Unit Tableted Dosage Form of Omeprazole, Where Individually Enteric Coated Units Are Compressed into a Tablet, Demonstrates That This Challenge Can Be Overcome with Careful Design.google.com

Formulation Science and Advanced Drug Delivery Systems of Yosprala

Advanced Tablet Design and Pharmaceutical Engineering

The physical construction of the Yosprala tablet is central to its function, employing a multi-layered design and proprietary coating technologies to achieve its specific release profile. nih.govfda.gov

This compound is formulated as a multi-layer, film-coated, delayed-release tablet. nih.govfda.govrxlist.com This architecture consists of two primary functional domains: an outer layer containing an immediate-release formulation of omeprazole (B731) and an internal core composed of an enteric-coated, delayed-release formulation of aspirin (B1665792). nih.govmedscape.com This design physically separates the two active compounds, which is a common strategy in pharmaceutical technology to manage chemical incompatibilities and enable distinct release profiles from a single dosage form. pharmtech.com The structure is engineered to release the omeprazole first, followed by the aspirin, in a precisely timed sequence. yospralahcp.com

| Component Layer | Active Ingredient | Formulation Type | Primary Function |

|---|---|---|---|

| Outer Layer | Omeprazole | Immediate-Release | Rapidly increases gastric pH. nih.govgoodrx.com |

| Inner Core | Aspirin (Acetylsalicylic acid) | Delayed-Release, Enteric-Coated | Releases aspirin only after gastric pH is elevated. nih.govdrugs.com |

The sequential delivery of omeprazole and aspirin in this compound is managed by a proprietary technology referred to as the Intelli-COAT™ system. yospralahcp.compharmacytimes.com This system is responsible for the distinct release kinetics of the tablet's components. yospralahcp.com It ensures that the immediate-release omeprazole is delivered first to create a gastroprotective environment by raising the gastric pH. pharmacytimes.com Subsequently, the system's pH-sensitive enteric coating on the aspirin core prevents the release of aspirin until the surrounding pH reaches a specific threshold. yospralahcp.compharmacytimes.com

Controlled Release Mechanisms

The therapeutic action of this compound is fundamentally dependent on its controlled release mechanisms, which are governed by the specific formulation of each component and their interaction with the changing pH environment of the upper gastrointestinal tract.

The outer layer of the tablet is designed to provide immediate release of omeprazole. rxlist.comnih.govgoodrx.com Omeprazole is a proton pump inhibitor that is inherently acid-labile and degrades rapidly in the highly acidic environment of the stomach. nih.gov The immediate-release formulation allows the omeprazole to be rapidly available to act on the parietal cells of the stomach lining, suppressing acid production. nih.govglobalrph.com This action quickly raises the intragastric pH. nih.gov Pharmacokinetic studies show that the omeprazole component reaches its maximum plasma concentration (Tmax) approximately 0.5 hours after administration, facilitating a rapid change in gastric acidity. nih.gov

The central component of the tablet is the aspirin core, which is formulated for delayed release through the application of an enteric coating. nih.govrxlist.comnih.gov This coating is a polymer barrier that is resistant to the low pH of the stomach but dissolves at a higher, more alkaline pH. nih.govmdedge.com This design prevents the aspirin from being released into the stomach, where its acidic nature can contribute to mucosal irritation. nih.gov Instead, the aspirin is released later in the gastrointestinal tract after the omeprazole has had time to increase the gastric pH. nih.govdrugs.com Pharmacokinetic data indicate that aspirin from the this compound formulation becomes detectable in the plasma 2 to 3 hours after administration, with a Tmax of approximately 4 to 4.5 hours for a 325 mg dose. nih.gov

The entire drug delivery mechanism of this compound is controlled by pH. nih.govdrugs.com The sequential release is not time-dependent but rather event-dependent, with the key event being the omeprazole-induced increase in gastric pH. nih.gov The enteric coating on the aspirin core is specifically designed to dissolve only at a pH greater than 5.5. nih.govdrugs.compharmacytimes.commdedge.com The immediate-release omeprazole is engineered to raise the stomach pH above this critical threshold before the aspirin core is exposed and begins to dissolve. nih.gov This pH-dependent control ensures that the gastroprotective effect of omeprazole is established before the potentially irritating aspirin is released. mdedge.com

| Component | Time to Max Concentration (Tmax) | Time to Initial Detection | pH Threshold for Release |

|---|---|---|---|

| Immediate-Release Omeprazole | ~0.5 hours nih.gov | N/A (Immediate Release) | N/A (Releases in acidic stomach) |

| Delayed-Release Aspirin | ~4.0-4.5 hours (325 mg dose) nih.gov | ~2-3 hours nih.gov | > 5.5 nih.govdrugs.compharmacytimes.commdedge.com |

Excipient Selection and Their Influence on Formulation Stability and Performance

The selection of excipients in this compound is critical to overcoming the inherent instability of its active ingredients and ensuring the intended sequential release profile. Omeprazole is highly susceptible to degradation in acidic conditions, while aspirin is prone to hydrolysis, particularly in the presence of moisture. nih.govcore.ac.uknih.gov The formulation's excipients are chosen to create a stabilizing microenvironment for each API and to control the drug delivery mechanism.

Key Excipients and Their Functional Roles:

Alkalizing Agents: The stability of omeprazole is pH-dependent; it degrades rapidly in acid but has acceptable stability under alkaline conditions. nih.gov To protect the acid-labile omeprazole, an alkaline excipient, sodium phosphate (B84403) dibasic anhydrous , is incorporated into the immediate-release outer layer. fda.gov This agent acts as a buffer, creating an alkaline micro-environment that protects the omeprazole from degradation upon exposure to moisture and ensures its stability within the tablet matrix. researchgate.netscielo.br Studies on similar proton pump inhibitors have shown that alkaline stabilizers with high solubility and buffering capacity are crucial for protecting the drug against degradation. researchgate.net

Enteric Coating Polymers: The core aspirin tablet is coated with a methacrylic acid copolymer dispersion . fda.gov This anionic polymer is insoluble at the low pH of the stomach but dissolves at a pH greater than 5.5. yospralahcp.comrjpbcs.com This pH-sensitive solubility is the cornerstone of the delayed-release mechanism. It ensures that the aspirin core remains intact in the acidic gastric environment, preventing premature release and potential gastric irritation, and only dissolves for absorption in the more alkaline environment of the upper intestine. nih.govrjpbcs.comdrugs.com The specific type and thickness of the polymer coating are optimized to achieve the desired release profile, delaying aspirin's appearance in the bloodstream by 2 to 3 hours post-administration. nih.gov

Binders and Fillers: Excipients such as microcrystalline cellulose , corn starch , pregelatinized starch , and povidone serve as fillers and binders. fda.gov They ensure the tablet's structural integrity, content uniformity, and proper compaction during the manufacturing process. The interaction of these excipients with moisture is a critical consideration, as absorbed water can impact the stability of both aspirin and omeprazole. gsconlinepress.com

Other Formulation Aids: A variety of other excipients are included to facilitate the manufacturing process and ensure the final product's quality. Colloidal silicon dioxide acts as a glidant, improving powder flow. Stearic acid and glyceryl monostearate function as lubricants, preventing the tablet from sticking to manufacturing equipment. nih.govfda.govPolysorbate 80 is a surfactant that can aid in the wetting and dissolution of the active ingredients. scholarsresearchlibrary.com Film-forming agents like hydroxypropyl methylcellulose and plasticizers such as polyethylene glycol are used in the tablet's outer film coat, which also contains colorants (FD&C Blue #2 ) and opacifiers (titanium dioxide ). fda.gov

The following table summarizes the key functional excipients and their primary roles in ensuring the stability and performance of the this compound formulation.

| Excipient Category | Specific Excipient Example | Primary Function in this compound Formulation | Influence on Stability & Performance |

| Alkalizing Agent | Sodium phosphate dibasic anhydrous | pH modification; Buffering agent | Creates an alkaline micro-environment to protect acid-labile omeprazole from degradation. researchgate.netscielo.br |

| Enteric Polymer | Methacrylic acid copolymer dispersion | Delayed-release coating | Prevents aspirin release in the stomach's acidic environment and allows dissolution in the higher pH of the intestine. rjpbcs.comdrugs.com |

| Binders/Fillers | Microcrystalline cellulose, Corn starch | Tablet compression and integrity | Ensure tablet hardness and uniformity; their moisture content must be controlled to prevent API degradation. gsconlinepress.com |

| Lubricant | Stearic acid, Glyceryl monostearate | Reduces friction during tablet ejection | Prevents sticking to machinery, ensuring smooth manufacturing; can also form a moisture barrier. nih.govfda.gov |

| Glidant | Colloidal silicon dioxide | Improves powder flow properties | Ensures uniform die filling for consistent tablet weight and dosage. fda.gov |

Pharmaceutical Engineering Challenges in Co-Formulation Development

The development of a fixed-dose combination like this compound, which unites two chemically incompatible and sequentially released drugs, presents significant pharmaceutical engineering challenges. nih.gov

Analytical Methodologies for Yosprala Components

Spectroscopic Methods for Simultaneous Quantification

Spectroscopic methods offer a relatively simple and cost-effective approach for the simultaneous determination of Aspirin (B1665792) and Omeprazole (B731).

UV-Spectrophotometry Applications and Method Development

UV-spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds that absorb ultraviolet light. Method development for the simultaneous estimation of Aspirin and Omeprazole using UV-spectrophotometry typically involves identifying the maximum absorption wavelengths (λmax) of each compound and applying techniques like the simultaneous equation method or area under the curve (AUC) method.

Several UV-spectrophotometric methods have been developed for the simultaneous estimation of Aspirin and Omeprazole. One method utilized methanol (B129727) as a solvent, identifying the maximum absorption wavelengths at 276 nm for Aspirin and 301 nm for Omeprazole. This method demonstrated linearity in the range of 10-50 µg/ml for Aspirin and 2-10 µg/ml for Omeprazole, with good precision walshmedicalmedia.comajpsonline.com. Another study reported λmax values at 274 nm for Aspirin and 302 nm for Omeprazole for the simultaneous equation method, and wavelength ranges of 270-276 nm and 300-305 nm for the AUC method, respectively researchgate.netwjpps.com. Ethanol has also been used as a solvent system, with measurements taken at 302 nm and 276 nm wjpps.com. An absorbance ratio method using methanol:water (8:2) as a solvent identified an isobestic point at 293 nm, with linearity observed in the ranges of 2-14 μg/mL for Aspirin and 2-18 μg/mL for Omeprazole ijpsnonline.com. Another UV-spectroscopic method in bulk powder reported λmax values at 224.7 nm for Aspirin and 251.2 nm for Omeprazole using methanol as a solvent, showing linearity from 0.5-25 µg/ml for Aspirin and 1-8 µg/ml for Omeprazole scispace.com.

These methods are based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. Development involves optimizing solvent systems and wavelengths to ensure minimal interference between the two compounds.

Fourier Transform Infrared Spectrophotometry (FTIR) in Pharmaceutical Quantification

Fourier Transform Infrared (FTIR) spectrophotometry is a technique that measures the absorption or transmission of infrared light by a sample, providing information about the functional groups present. FTIR can be used for the quantitative analysis of pharmaceutical compounds, often in solid form, avoiding the need for solvents used in other methods like liquid chromatography or UV-spectrophotometry brjac.com.brrjptonline.org.

An eco-friendly FTIR method has been developed for the quantification of Aspirin and Omeprazole in solid dosage form. This method utilizes characteristic stretching vibrations in the infrared spectrum for quantification. For Aspirin, the C=O stretch at 1754 cm⁻¹ (within the range of 1750 – 1730 cm⁻¹) was selected, while for Omeprazole, the C=N stretch at 1627 cm⁻¹ (within the range of 1690 – 1620 cm⁻¹) was used brjac.com.br. Linearity was achieved in the concentration range of 10–50 mg g⁻¹ for Aspirin and 5–25 mg g⁻¹ for Omeprazole brjac.com.br. The method was validated, and it was observed that excipients in the formulation did not significantly interfere with the analysis brjac.com.brjetir.org. Another FTIR method focused on the quantification of Omeprazole, selecting the C-O stretch absorption band at 1204 cm⁻¹ (typically in the range of 1300 – 1000 cm⁻¹) with linearity from 5–30 mg/g rjptonline.org.

Chromatographic Techniques for Separation and Estimation

Chromatographic techniques are powerful tools for separating and quantifying components in complex mixtures, such as pharmaceutical formulations containing multiple active ingredients.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in pharmaceutical analysis for the separation, identification, and quantification of drug substances and products. Method development for Aspirin and Omeprazole using HPLC involves selecting appropriate stationary and mobile phases, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Numerous HPLC methods have been developed and validated for the simultaneous estimation of Aspirin and Omeprazole. A validated HPLC-DAD method used a C18 column with a mobile phase of water (containing 0.1% Triethylamine pH adjusted to 2.47 with Orthophosphoric acid) and Methanol (50:50% v/v) at a flow rate of 1.2 ml/min, with detection at 244 nm. scholarsresearchlibrary.com. Retention times were approximately 0.89 min for Aspirin and 4.28 min for Omeprazole scholarsresearchlibrary.com. Linearity was found in the range of 40.5-121.5 µg/ml for Aspirin and 20-60 µg/ml for Omeprazole scholarsresearchlibrary.com. Another RP-HPLC method used a C18 column with a mobile phase of Acetonitrile (B52724): Water (50:50, v/v) at a flow rate of 1 ml/min and UV detection at 293 nm, with retention times of 3.260 min for Aspirin and 1.787 min for Omeprazole derpharmachemica.com. Linearity was acceptable in the ranges of 2-14 μg/ml for Aspirin and 2-18 μg/ml for Omeprazole derpharmachemica.com.

Other reported HPLC methods include the use of a C18 column with a mobile phase of methanol and 0.1 M Dipotassium Phosphate (B84403) buffer (pH 3) in a 60:40 v/v ratio, detected at 256 nm, showing linearity for Omeprazole from 50-250 μg/ml and Aspirin from 10-50 μg/ml researchgate.net. Another method employed a mobile phase of acetonitrile and water (60:40 v/v) adjusted to pH 2.9 with o-phosphoric acid, a C18 column, a flow rate of 1 ml/min, and UV detection at 240 nm, with retention times of 3.076 min for Aspirin and 5.329 min for Omeprazole ijpsjournal.comtandfonline.com. Linearity ranges were 10-100 μg/ml for Aspirin and 4-80 μg/ml for Omeprazole tandfonline.com. A method using acetonitrile-methanol (20:80 v/v) as the mobile phase at a flow rate of 0.6 ml/min and detection at 233 nm on a C18 column showed retention times of 1.720 min for Aspirin and 2.667 min for Omeprazole researchgate.net. Linearity was observed from 10-50 µg/ml for Aspirin and 5-25 µg/ml for Omeprazole researchgate.net.

Reverse Phase HPLC (RP-HPLC) for Complex Pharmaceutical Mixtures

Reverse Phase HPLC (RP-HPLC) is a specific mode of HPLC that uses a non-polar stationary phase and a polar mobile phase. This technique is particularly effective for separating a wide range of pharmaceutical compounds, including those found in complex mixtures like Yosprala. The principles of RP-HPLC method development discussed above apply here, with emphasis on optimizing the mobile phase composition and column chemistry to achieve optimal separation of Aspirin and Omeprazole.

Several RP-HPLC methods specifically for the simultaneous determination of Aspirin and Omeprazole have been developed and validated researchgate.netderpharmachemica.comresearchgate.netijpsjournal.comtandfonline.comresearchgate.netwjpps.comjddtonline.info. These methods commonly utilize C18 columns as the stationary phase scholarsresearchlibrary.comderpharmachemica.comresearchgate.netijpsjournal.comtandfonline.comresearchgate.netwjpps.com. Mobile phase compositions vary but often involve mixtures of water or buffer with organic solvents like methanol or acetonitrile scholarsresearchlibrary.comderpharmachemica.comresearchgate.netijpsjournal.comtandfonline.comresearchgate.netwjpps.com. Different pH values and flow rates are employed to optimize chromatographic separation scholarsresearchlibrary.comderpharmachemica.comresearchgate.netijpsjournal.comtandfonline.comresearchgate.netwjpps.com. Detection is typically performed using UV detectors at wavelengths that provide adequate sensitivity for both compounds, such as 240 nm, 244 nm, 256 nm, 293 nm, or 233 nm scholarsresearchlibrary.comderpharmachemica.comresearchgate.netijpsjournal.comtandfonline.comresearchgate.netwjpps.com. These RP-HPLC methods have demonstrated good linearity, accuracy, and precision for the simultaneous estimation of Aspirin and Omeprazole in various pharmaceutical preparations derpharmachemica.comresearchgate.netijpsjournal.comtandfonline.comresearchgate.netwjpps.com.

Here is a summary of some reported chromatographic conditions and validation parameters for RP-HPLC methods:

| Method | Stationary Phase | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Retention Time (min) (Aspirin, Omeprazole) | Linearity Range (µg/ml) (Aspirin, Omeprazole) |

| scholarsresearchlibrary.com | C18 | Water (0.1% TEA pH 2.47 with OPA) : Methanol (50:50 v/v) | 1.2 | 244 | 0.89, 4.28 | 40.5-121.5, 20-60 |

| derpharmachemica.com | C18 | Acetonitrile : Water (50:50 v/v) | 1.0 | 293 | 3.260, 1.787 | 2-14, 2-18 |

| researchgate.net | C18 | Methanol : 0.1 M Dipotassium Phosphate buffer (pH 3) (60:40 v/v) | Not specified | 256 | Not specified | 10-50, 50-250 |

| ijpsjournal.comtandfonline.com | C18 | Acetonitrile : Water (60:40 v/v) adjusted to pH 2.9 with o-phosphoric acid | 1.0 | 240 | 3.076, 5.329 | 10-100, 4-80 |

| wjpps.com | C18 | Methanol : phosphate buffer (KH₂PO₄ and K₂HPO₄) pH 3 (70:30 v/v) | 1.0 | 240 | 2.427, 4.432 | 25-125, 15-75 |

| researchgate.net | C18 | Acetonitrile : Methanol (20:80 v/v) | 0.6 | 233 | 1.720, 2.667 | 10-50, 5-25 |

Analytical Method Validation Principles (ICH Guidelines)

Analytical method validation is a critical process in pharmaceutical analysis to ensure that a method is suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides comprehensive guidelines (specifically ICH Q2(R1)) on the validation of analytical procedures. These guidelines cover various validation parameters, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness walshmedicalmedia.comresearchgate.netwjpps.comijpsnonline.comscispace.combrjac.com.brrjptonline.orgscholarsresearchlibrary.comderpharmachemica.comresearchgate.nettandfonline.comwjpps.comresearchgate.net.

For the analytical methods developed for Aspirin and Omeprazole in this compound, validation according to ICH guidelines is essential. Specificity ensures that the method can accurately measure the analytes in the presence of other components, such as excipients or degradation products wjpps.combrjac.com.brderpharmachemica.com. Linearity establishes the proportional relationship between the analyte concentration and the method response over a defined range walshmedicalmedia.comresearchgate.netwjpps.comscispace.combrjac.com.brscholarsresearchlibrary.comderpharmachemica.comresearchgate.nettandfonline.comresearchgate.netwjpps.comresearchgate.netresearchgate.net. Accuracy assesses the closeness of the measured values to the true values, often determined through recovery studies by spiking known amounts of analytes into a sample matrix walshmedicalmedia.comijpsnonline.comscholarsresearchlibrary.comderpharmachemica.comresearchgate.netwjpps.comresearchgate.netslideshare.net. Precision evaluates the reproducibility of the method under the same operating conditions over a short interval of time (repeatability) and under different conditions (intermediate precision), typically expressed as relative standard deviation (%RSD) walshmedicalmedia.comscispace.comscholarsresearchlibrary.comderpharmachemica.comwjpps.comresearchgate.netslideshare.net. The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision scholarsresearchlibrary.comwjpps.comresearchgate.netslideshare.net. Robustness assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters scispace.comscholarsresearchlibrary.comslideshare.net. System suitability parameters are also evaluated to ensure the performance of the chromatographic system on a daily basis walshmedicalmedia.comscispace.comscholarsresearchlibrary.comwjpps.com.

Validation studies for the methods used to analyze this compound components have reported satisfactory results for these parameters, demonstrating the reliability and suitability of the methods for routine quality control analysis walshmedicalmedia.comijpsnonline.comscispace.comrjptonline.orgscholarsresearchlibrary.comderpharmachemica.comresearchgate.netijpsjournal.comtandfonline.comresearchgate.netwjpps.comresearchgate.net.

Linearity and Calibration Range Assessment

Linearity is the ability of an analytical method to yield test results that are directly proportional to the concentration of the analyte within a defined range wjarr.compharmaguideline.comscielo.br. This relationship is typically evaluated by analyzing a series of solutions with different concentrations of the analyte and plotting the response signal against the corresponding concentrations wjarr.com. A linear relationship should be assessed across the entire working range of the analytical procedure wjarr.com.

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has demonstrated a suitable level of linearity, accuracy, and precision wjarr.compharmaguideline.comloesungsfabrik.de. For the assay of an active substance or finished product, the specified range is typically from 80% to 120% of the test concentration scielo.brloesungsfabrik.deeuropa.eu. For content uniformity testing, the range normally covers a minimum of 70% to 130% of the test concentration scielo.brloesungsfabrik.dejespublication.com.

To assess linearity, a minimum of five concentrations is generally recommended wjarr.com. The data from the regression line, including the correlation coefficient, Y-intercept, and slope, are used to mathematically estimate the degree of linearity wjarr.com.

An illustrative example of linearity data for an analytical method for a this compound component might involve preparing standard solutions at various concentrations within the expected range (e.g., 80%, 90%, 100%, 110%, and 120% of the target concentration). The response (e.g., peak area in chromatography) for each concentration is measured, and a calibration curve is generated by plotting the response versus concentration. A high correlation coefficient (typically close to 1) indicates good linearity.

Evaluation of Precision and Accuracy

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions pharmaguideline.comeuropa.eu. It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility europa.eu. Repeatability measures precision under the same operating conditions over a short interval of time, often involving replicate analyses by the same analyst using the same equipment americanpharmaceuticalreview.comeuropa.eu. Intermediate precision considers within-laboratory variations, such as different days, different analysts, or different equipment americanpharmaceuticalreview.comeuropa.eu. Reproducibility expresses precision between laboratories americanpharmaceuticalreview.comeuropa.eu.

Precision is usually investigated using homogeneous, authentic samples europa.eu. For quantitative tests of the active moiety, an investigation of precision is included wjarr.com. The standard deviation, relative standard deviation (RSD), and confidence interval are typically reported for each type of precision investigated wjarr.com. The RSD determined at each concentration level should generally not exceed 15% of the coefficient of variation (CV), except for the lower limit of quantitation (LLOQ), where it should not exceed 20% of the CV wjarr.com.

Accuracy is the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value pharmaguideline.comeuropa.eu. It is sometimes referred to as trueness europa.eu. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range scielo.breuropa.eu. This could involve analyzing samples at 80%, 100%, and 120% of the test concentration with three replicates at each level europa.eu.

Several methods can be used to determine accuracy, including applying the analytical procedure to synthetic mixtures of the drug substance and excipients (spiked placebo), or comparing the results with a reference method americanpharmaceuticalreview.comeuropa.eu. Accuracy is typically reported as the percent recovery of a known added amount of analyte in the sample or as the difference between the mean found value and the accepted true value, along with confidence intervals europa.eu. For the U.S. pharmaceutical industry, a typical acceptance criterion for the assay of an active ingredient in a drug product is 100 ± 2% recovery over the range of 80% to 120% of the target concentration demarcheiso17025.com.

Illustrative data for precision and accuracy might include tables showing the results of replicate analyses at different concentration levels, with calculated mean, standard deviation, and RSD for precision, and percent recovery for accuracy.

Illustrative Precision Data (Repeatability)

| Concentration Level (% of Target) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Standard Deviation | RSD (%) |

| 80 | Value 80.1 | Value 79.8 | Value 80.3 | 80.1 | 0.25 | 0.31 |

| 100 | Value 100.5 | Value 99.9 | Value 100.2 | 100.2 | 0.31 | 0.31 |

| 120 | Value 119.7 | Value 120.1 | Value 119.9 | 119.9 | 0.20 | 0.17 |

Illustrative Accuracy Data

| Spiking Level (% of Target) | Theoretical Value | Measured Value (Mean of 3 replicates) | % Recovery |

| 80 | 80 | 80.2 | 100.3 |

| 100 | 100 | 99.8 | 99.8 |

| 120 | 120 | 120.3 | 100.3 |

Robustness and Ruggedness Testing

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage pharmaguideline.comeuropa.eupharmaguideline.com. Evaluating robustness should be considered during the development phase of the analytical procedure europa.eupharmaguideline.com. Typical variations studied in robustness testing include the influence of variations in mobile phase pH, mobile phase composition, different columns (different lots and/or suppliers), temperature, and flow rate in liquid chromatography europa.eupharmaguideline.com. Changes in sample preparation schemes, such as shaking time or extraction time, may also be studied americanpharmaceuticalreview.compharmaguideline.com. Solution stability for standards, samples, and mobile phases is a critical component of robustness testing americanpharmaceuticalreview.compharmaguideline.com.

Ruggedness, also referred to as intermediate precision in some contexts, measures method performance under normal variability, such as different analysts, different instruments, different lots of reagents, or different days americanpharmaceuticalreview.compharmaguideline.compharmaguideline.com. While sometimes used interchangeably with robustness, ruggedness specifically evaluates the constancy of results when external factors are varied, whereas robustness focuses on the stability of the method against variations of internal method parameters pharmaguideline.com.

The evaluation of robustness helps establish a series of system suitability parameters to ensure the validity of the analytical procedure is maintained whenever it is used europa.eupharmaguideline.com. If measurements are susceptible to variations in analytical conditions, these conditions should be controlled, or a precautionary statement should be included in the procedure europa.eupharmaguideline.com.

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of many analytical procedures, particularly in chromatography, and is performed to verify that the analytical system is functioning properly before or during sample analysis wjarr.comacs.orgpharmaguideline.compharmatimesofficial.comprezi.com. SST is based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole acs.org. Chromatographic systems used for pharmaceutical analyses, such as assays and impurity determinations, must meet predefined acceptance criteria before sample analysis can begin acs.org.

SST is commonly used to verify parameters such as resolution, column efficiency, and repeatability of a chromatographic system acs.org. Primary SST parameters include resolution (R), repeatability (RSD of peak response and retention time), column efficiency (N, theoretical plates), and tailing factor (T) acs.orgpharmaguideline.com. These parameters indicate system specificity, precision, and column stability acs.org.

System suitability samples (SSSs) or resolution test mixtures containing the main components and expected impurities are typically analyzed for SST acs.org. These samples might contain the active pharmaceutical ingredients (APIs) at concentrations representing the expected range and spiked with critical components like the least resolved related substances acs.org. SST samples are analyzed before and interspersed between sample analyses during a run acs.org.

Acceptance criteria for SST are established based on regulatory guidelines and method validation data acs.orgpharmaguideline.compharmatimesofficial.com. Typical acceptance criteria for HPLC analysis might include:

Retention Time: Consistency between injections (e.g., within ±2%) pharmatimesofficial.com.

%RSD of Peak Area: Low variability from replicate injections (e.g., ≤2.0%) pharmatimesofficial.com.

Tailing Factor: Indicates peak symmetry (e.g., ≤2.0 for the main peak) pharmaguideline.compharmatimesofficial.com.

Resolution: Sufficient separation between closely eluting peaks (e.g., Rs ≥2.0) acs.orgpharmaguideline.compharmatimesofficial.com.

Theoretical Plates: Measure of column efficiency (within method-specific limits) pharmaguideline.compharmatimesofficial.com.

If the SST results meet the predefined criteria, sample analysis can proceed. If SST fails, sample analysis should not commence, and the cause of the failure must be investigated and corrected before re-running SST pharmatimesofficial.com.

Bioanalytical Method Development for Biological Matrices (e.g., rat plasma)

Bioanalytical method development involves creating and validating analytical procedures for quantifying drugs and their metabolites in biological matrices such as blood, plasma, serum, or urine mdpi.comimpactfactor.org. For this compound, bioanalytical methods would be necessary to study the pharmacokinetics of its components, aspirin and omeprazole, in biological systems, such as rat plasma in preclinical studies mdpi.comimpactfactor.orgnih.govsciensage.info.

Developing a bioanalytical method for this compound components in rat plasma would involve several steps, including sample collection, sample preparation, chromatographic separation, and detection. Rat plasma presents a complex matrix containing numerous endogenous compounds that can interfere with the analysis of the target analytes sciensage.info. Therefore, effective sample preparation techniques are crucial to isolate and concentrate the analytes while removing matrix interferences impactfactor.orgsciensage.info. Common sample preparation methods for biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction nih.govsciensage.info.

Chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), are widely used in bioanalysis due to their sensitivity and selectivity impactfactor.orgsciensage.info. LC-MS/MS allows for the separation of the analytes from matrix components and their specific detection based on their mass-to-charge ratio impactfactor.orgsciensage.info.

Method validation for bioanalytical procedures in biological matrices follows guidelines such as those from the ICH M10 mdpi.comnih.gov. Key validation parameters include selectivity, sensitivity (LLOQ and limit of detection), linearity and range, accuracy, precision, matrix effect, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions impactfactor.orgnih.govsciensage.inforesearchgate.net.

Selectivity is the ability of the method to measure the analyte in the presence of endogenous matrix components and other potential interferences sciensage.info. Sensitivity is determined by the LLOQ and limit of detection (LOD), representing the lowest concentration that can be reliably quantified and detected, respectively nih.govresearchgate.net. Linearity and range are assessed by analyzing calibration standards prepared in the biological matrix at various concentrations impactfactor.orgnih.govsciensage.inforesearchgate.net. Accuracy and precision are evaluated by analyzing quality control (QC) samples prepared in the matrix at different concentration levels (low, medium, and high) impactfactor.orgsciensage.inforesearchgate.net. Matrix effect assesses the influence of the biological matrix on the ionization and detection of the analyte sciensage.info. Recovery determines the efficiency of the sample preparation method in extracting the analyte from the matrix nih.govresearchgate.net. Stability studies evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage, and long-term storage researchgate.net.

Detailed research findings in bioanalytical method development for this compound components in rat plasma would involve reporting specific parameters obtained during validation, such as retention times for aspirin and omeprazole, linearity range and correlation coefficient, LLOQ and LOD values, intra- and inter-batch precision (%RSD), accuracy (% recovery), and stability data under different conditions. For instance, a study might report a linear range of X to Y ng/mL for an analyte in rat plasma with an R² value greater than 0.99, an LLOQ of Z ng/mL, and mean recoveries between 95% and 105% with RSD values less than 15% for precision. impactfactor.orgnih.govresearchgate.net

Illustrative Bioanalytical Method Validation Data (Rat Plasma)

| Parameter | Acceptance Criteria (Example) | Observed Result (Illustrative) |

| Linearity (R²) | ≥ 0.99 | 0.9985 |

| Range | Defined by LLOQ to Upper Limit | 10 - 1000 ng/mL |

| LLOQ | Signal-to-Noise ≥ 10 | 10 ng/mL |

| Intra-batch Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | LQC: 4.5%, MQC: 3.1%, HQC: 2.8% |

| Inter-batch Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | LQC: 5.1%, MQC: 3.9%, HQC: 3.5% |

| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LLOQ) | LQC: 98.5%, MQC: 101.2%, HQC: 99.8% |

This illustrative table provides a representation of the type of data generated during bioanalytical method validation. Actual data for this compound components would be specific to the developed method and the analytes.

Regulatory Science and Intellectual Property Landscape of Yosprala

Regulatory Pathways for Combination Drug Products

Combination drug products like Yosprala navigate specific regulatory pathways to gain market authorization. In the United States, the Food and Drug Administration (FDA) oversees the approval of new drug applications (NDAs). allucent.com For combination products that combine two or more established active ingredients, pathways such as the 505(b)(2) New Drug Application can be utilized. allucent.comsternekessler.com This pathway allows the applicant to rely on the FDA's previous findings of safety and effectiveness for the previously approved components, while providing new data to support the safety and efficacy of the combination product and any differences from the listed drugs. allucent.comsternekessler.com this compound was approved by the FDA in September 2016. biospace.comoptumrx.com

Scientific Basis for Regulatory Approval Decisions

The scientific basis for the regulatory approval of this compound was primarily founded on clinical trial data demonstrating the efficacy and safety of the fixed-dose combination. biospace.comoptumrx.com The FDA approval was supported by results from two randomized, double-blind controlled clinical trials. biospace.comoptumrx.com These studies compared this compound (containing 325 mg of enteric-coated aspirin (B1665792) and 40 mg of immediate-release omeprazole) to enteric-coated aspirin (325 mg) alone. biospace.comoptumrx.commanagedhealthcareexecutive.com

The primary endpoint in these studies was the incidence of endoscopic gastric ulcers. biospace.comoptumrx.com Patients receiving this compound demonstrated significantly fewer endoscopic gastric ulcers compared to those taking enteric-coated aspirin alone. biospace.comoptumrx.commanagedhealthcareexecutive.com This finding was statistically significant (P ≤ .001 in Phase 3 trials). nih.gov Additionally, significantly fewer patients treated with this compound discontinued (B1498344) therapy due to prespecified upper gastrointestinal adverse events compared to the enteric-coated aspirin group. managedhealthcareexecutive.compharmacytimes.com

The formulation of this compound, which involves a coordinated delivery system with immediate-release omeprazole (B731) and delayed-release enteric-coated aspirin, is designed to elevate gastric pH before the aspirin is released, thereby reducing the risk of gastric ulcers associated with aspirin use. managedhealthcareexecutive.comnih.govconsultant360.com

The following table summarizes key findings from the clinical trials supporting this compound's approval:

| Study Design | Comparison Group | Primary Endpoint | Key Finding | Statistical Significance |

| Randomized, Double-Blind, Controlled Clinical Trials (Two studies) | Enteric-Coated Aspirin (325 mg) | Incidence of Endoscopic Gastric Ulcers | Significantly fewer gastric ulcers with this compound | P ≤ .001 nih.gov |

Post-Market Regulatory Science Research and Development

Post-market regulatory science research and development for combination products like this compound can involve various activities. While specific details on extensive post-market regulatory science research for this compound were not extensively detailed in the search results, such activities generally include continued monitoring of the product's performance in a broader patient population, further evaluation of its long-term safety and effectiveness, and potentially studies exploring optimal use or specific patient subgroups. Regulatory science in the post-market setting also contributes to refining regulatory guidelines and methodologies for evaluating similar combination products in the future. Research into factors affecting patent quality in related areas, such as combination patents in cardiovascular and cerebrovascular diseases, highlights ongoing considerations in the regulatory and intellectual property landscape. nih.govtandfonline.com

Patent Landscape Analysis Specific to this compound

The patent landscape surrounding this compound is crucial for understanding its market exclusivity and competitive positioning. This compound, as a fixed-dose combination of aspirin and omeprazole, is protected by several U.S. patents. drugpatentwatch.comgreyb.com These patents cover aspects such as the composition and methods for delivery of the combined active ingredients. drugpatentwatch.comnewswire.ca

One key U.S. patent covering this compound is U.S. Patent number 9,539,214, titled "Compositions and Methods for Delivery of Omeprazole Plus Acetylsalicylic Acid." drugpatentwatch.comnewswire.ca This patent was issued on January 10, 2017, and is expected to expire in late 2032, with potential for patent term adjustment into early 2033. drugpatentwatch.comnewswire.ca This patent is listed in the FDA's Orange Book, which is significant for regulatory compliance and market exclusivity. drugpatentwatch.comnewswire.ca As of early 2017, there were a total of four patents listed in the Orange Book for this compound. newswire.caprnewswire.com

The patent protection for this compound extends beyond the United States, with patent protection in a total of 25 countries. greyb.com The U.S. patent count represents a significant portion of its global patent coverage. greyb.com

Analysis of Patent Scope and Claim Construction

The scope of a patent is defined by its claims. drugpatentwatch.comdiva-portal.org For U.S. Patent 9,539,214 covering this compound, the claims encompass several aspects of the invention. These include the specific composition of this compound, detailing the combination of aspirin and omeprazole, the methods used to prepare this composition, the dosage forms and delivery mechanisms employed, and the therapeutic uses of the composition, particularly in reducing gastrointestinal ulcers in patients taking aspirin. drugpatentwatch.com

Claim construction, the process of interpreting the scope and meaning of the patent claims, is critical in determining the extent of the patent's protection. drugpatentwatch.com Precise language in the claims is essential to avoid ambiguity and ensure the patent adequately covers the intended invention without being overly broad or narrow. drugpatentwatch.com

Assessment of Patent Saturation in Combination Therapy Technologies

An assessment of the patent saturation in the technology area related to pharmaceutical compositions and delivery methods, particularly for combination therapies involving anti-platelet agents and proton pump inhibitors, indicates a moderate level of saturation. nih.govdrugpatentwatch.com While several other patents cover similar combinations, the specific combination and the coordinated delivery method employed in this compound are considered unique and are protected by the existing patents. nih.govdrugpatentwatch.com

The landscape analysis helps identify competitors with potentially overlapping patents in similar therapeutic areas. drugpatentwatch.com However, the distinct formulation and delivery system of this compound contribute to its unique position within this moderately saturated landscape. nih.govdrugpatentwatch.com

Strategic Insights from Intellectual Property Portfolios for Research and Development

A comprehensive analysis of intellectual property portfolios, both for this compound and in the broader field of combination therapies, provides strategic insights for future research and development. Understanding the existing patent landscape helps identify areas of high patent saturation, which might suggest the need to explore novel inventive spaces. drugpatentwatch.com

For this compound, the patent analysis could indicate opportunities for further innovation in areas such as enhanced gastrointestinal protection strategies or alternative drug delivery methods for the combination of aspirin and a PPI. drugpatentwatch.com Analyzing the intellectual property held by competitors can also inform R&D strategies, highlighting areas where differentiation is possible or where potential collaborations or licensing opportunities might exist. The strength of the intellectual property portfolio, as evidenced by the number of patents and their listing in regulatory databases like the Orange Book, can also influence R&D investment decisions and market strategies. drugpatentwatch.comnewswire.ca

Competitive Analysis through Patent Mapping

Patent mapping is a strategic tool used to analyze the intellectual property landscape surrounding a technology or product, providing insights into competitive activity, identifying key players, and revealing areas for potential innovation. For this compound, a fixed-dose combination of aspirin and omeprazole, the patent landscape reflects the strategies employed by its developers to protect this specific formulation and delivery method.

Analysis of the patent landscape for this compound indicates a moderate level of saturation in the technology area related to combinations of anti-platelet agents and proton pump inhibitors drugpatentwatch.com. However, the specific combination and the coordinated delivery method employed in this compound are noted as unique and protected by patents drugpatentwatch.comdrugs.com.

Key patents covering this compound include U.S. Patent number 9,539,214, titled "Compositions and Methods for Delivery of Omeprazole Plus Acetylsalicylic Acid" drugpatentwatch.comnewswire.ca. This patent, issued on January 10, 2017, is set to expire in late 2032, with a possible extension into early 2033 drugpatentwatch.comdrugs.comnewswire.ca. The claims within this patent cover the specific composition of aspirin and omeprazole in this compound, the methods for preparing this composition, the dosage forms and delivery mechanisms, and its therapeutic uses, particularly in reducing gastrointestinal ulcers in patients taking aspirin drugpatentwatch.comdrugs.com.

The listing of this compound patents in the FDA's Orange Book is a crucial aspect of its regulatory and market impact, ensuring regulatory compliance and market exclusivity drugpatentwatch.comdrugs.comnewswire.ca. As of early 2017, there were a total of four patents listed in the Orange Book for this compound newswire.ca.

Competitive analysis through patent mapping also helps identify key competitors in similar therapeutic areas who may hold overlapping patents drugpatentwatch.com. Companies involved in comparable combinations of anti-platelet agents and proton pump inhibitors could be identified through such analysis drugpatentwatch.com. Despite the presence of other patents in this space, the unique combination and delivery method of this compound are highlighted as distinguishing factors protected by its patents drugpatentwatch.comdrugs.com.

Globally, this compound has patent protection in a total of 25 countries greyb.com. The U.S. patent count represents a significant portion of this global coverage, but 12 countries have had all their related patents expire or be invalidated, potentially opening opportunities for generic entry in those markets greyb.com.

The intellectual property strategy for this compound has also involved licensing agreements. In May 2017, the intellectual property related to this compound was licensed to Takeda Pharmaceutical Company Limited for the Japanese market on a non-exclusive basis annualreports.com. This led to the approval of a product called Cabpirin in Japan in March 2020, utilizing the licensed intellectual property annualreports.com.

Patent litigation and oppositions are also part of the competitive landscape. This compound has faced multiple oppositions in the European Patent Office, with the earliest noted opposition filed in April 2011 greyb.com. These legal challenges can potentially impact the generic launch timeline if they result in the revocation or amendment of a patent greyb.com.

Legal and Ethical Considerations within the Regulatory Science Framework

The development, approval, and marketing of pharmaceutical compounds like this compound are subject to a range of legal and ethical considerations embedded within the regulatory science framework. These considerations aim to ensure patient safety, product quality, and fair market practices.

Regulatory compliance is a fundamental aspect, requiring adherence to laws, regulations, guidelines, and specifications relevant to pharmaceutical operations researchgate.net. For this compound, this included navigating the FDA approval process, which involved submitting a New Drug Application (NDA) allucent.comsec.gov. This compound was notably approved through the 505(b)(2) regulatory pathway, which allows applicants to rely on the FDA's findings of safety and effectiveness for a previously approved drug, while also submitting new data allucent.comsternekessler.com. This pathway was utilized for this compound as it is a new combination of two existing drugs, aspirin and omeprazole sternekessler.com.

The manufacturing process and facilities are also subject to regulatory scrutiny. During the FDA review of this compound's NDA, deficiencies were noted at a foreign manufacturing facility of an active ingredient supplier, which needed to be satisfactorily resolved before approval could be granted sec.gov.

Ethical considerations are intertwined with regulatory requirements in pharmaceutical research and development. Clinical trials, such as the two randomized clinical trials conducted for this compound to establish its safety and efficacy, must adhere to ethical principles and regulatory guidelines sternekessler.comedctp.org. These principles include obtaining informed consent from participants, ensuring the protection of their rights, and minimizing potential harm edctp.orgnih.govnih.gov. Studies must be conducted in accordance with ethical principles like those outlined in the Declaration of Helsinki and comply with Good Clinical Practice (GCP) standards edctp.org. Approval from independent Ethics Committees or Institutional Review Boards is mandatory for clinical studies involving human subjects edctp.org.

The legal framework also addresses intellectual property rights, as discussed in the previous section. Patents grant exclusive rights to the inventor for a limited time, encouraging innovation but also raising considerations about access and affordability of medications drugpatentwatch.comdrugs.comnewswire.ca. The balance between protecting intellectual property and ensuring public health access is a recurring theme in the legal and ethical landscape of pharmaceuticals.

Furthermore, legal and ethical considerations extend to the marketing and commercialization of pharmaceutical products. While specific marketing details for this compound are outside the scope, in general, pharmaceutical companies must adhere to regulations regarding advertising, promotion, and fair competition. The discontinuation of sales of this compound by Genus Lifesciences in early 2020 for commercial reasons highlights the business and market dynamics that interact with the regulatory and legal framework annualreports.com.

Pharmacological Interaction Research with Yosprala

Cytochrome P450 Enzyme System Interactions (e.g., CYP2C19 Inhibition by Omeprazole)

The omeprazole (B731) component of Yosprala is extensively metabolized by the cytochrome P450 (CYP) enzyme system and also acts as an inhibitor of certain CYP enzymes, primarily CYP2C19. nih.govpharmacytimes.com This inhibition can lead to clinically significant drug interactions by increasing the systemic exposure of other drugs that are substrates for this enzyme. pharmacytimes.com

Omeprazole is a time-dependent inhibitor of CYP2C19. fda.gov Consequently, co-administration with this compound can elevate plasma concentrations of drugs metabolized by this pathway. medicinenet.com Clinical reports have also indicated interactions with other drugs metabolized through the broader cytochrome P450 system, such as cyclosporine and disulfiram. medicinenet.com Conversely, drugs that induce CYP2C19 or CYP3A4, such as St. John's Wort and rifampin, can significantly decrease the plasma concentration of omeprazole, potentially reducing its therapeutic effect. fda.govyospralahcp.com

Below is a table summarizing key interactions involving the CYP2C19 enzyme system.

| Interacting Drug (CYP2C19 Substrate) | Clinical Impact of Interaction with this compound | Management Recommendation |

|---|---|---|

| Clopidogrel (B1663587) | Omeprazole, a CYP2C19 inhibitor, reduces the metabolic activation of the prodrug clopidogrel, leading to reduced plasma concentrations of its active metabolite and diminished antiplatelet activity. medicinenet.comnih.gov | Avoid concomitant use. Consider alternative antiplatelet therapy. medicinenet.comnih.gov |

| Citalopram (B1669093) | Concomitant use with omeprazole increases the systemic exposure of citalopram, which can heighten the risk of QT prolongation. medicinenet.comnih.gov | Limit the daily dose of citalopram to a maximum of 20 mg. medicinenet.com |

| Cilostazol (B1669032) | Omeprazole can increase the plasma concentrations of cilostazol. medscape.com | Refer to the prescribing information for cilostazol for dose adjustment recommendations. |

| Phenytoin (B1677684) | Omeprazole may increase the plasma concentrations of phenytoin. medscape.com | Monitor phenytoin concentrations. |

| Diazepam | Concurrent administration with omeprazole leads to increased exposure of diazepam. medicinenet.com | Monitor for increased sedation and consider reducing the diazepam dose as needed. medicinenet.com |

Mechanistic Drug-Drug Interactions Affecting Antiplatelet Activity (e.g., clopidogrel, ticagrelor (B1683153), other NSAIDs)

The antiplatelet activity of the aspirin (B1665792) component in this compound can be affected by several drug-drug interactions.

Clopidogrel : The interaction with clopidogrel is primarily mechanistic and related to the omeprazole component. Clopidogrel is a prodrug that requires activation by the CYP2C19 enzyme to exert its antiplatelet effect. yospralahcp.comnih.govdrugs.com Omeprazole inhibits CYP2C19, thereby impairing the conversion of clopidogrel to its active metabolite. yospralahcp.comnih.gov Co-administration of clopidogrel with 80 mg of omeprazole has been shown to reduce the pharmacological activity of clopidogrel. yospralahcp.comnih.govdrugs.com This reduction in platelet inhibition can have serious cardiovascular consequences. goodrx.com

Ticagrelor : The interaction with ticagrelor involves the aspirin component. Maintenance doses of aspirin exceeding 100 mg have been found to reduce the effectiveness of ticagrelor in preventing thrombotic cardiovascular events. yospralahcp.comnih.govdrugs.com Therefore, the concomitant use of ticagrelor with the 325 mg/40 mg tablet strength of this compound should be avoided. nih.govmedscape.comdrugs.com

Other NSAIDs : Concurrent use of other nonsteroidal anti-inflammatory drugs (NSAIDs) with this compound can lead to a pharmacodynamic interaction. This combination may increase the risk of serious adverse events, including increased bleeding or a decrease in renal function. medicinenet.comgoodrx.com Some NSAIDs, such as ibuprofen, may interfere with the antiplatelet activity of aspirin by competing for the binding site on the platelet cyclooxygenase-1 (COX-1) enzyme. medscape.comnih.gov

Interactions with Antiretroviral Drug Classes

The omeprazole in this compound can have variable effects on different antiretroviral drugs, and the mechanisms are not always fully understood. fda.govmedicinenet.com These interactions can lead to altered plasma concentrations of the antiretroviral agents, potentially reducing their efficacy or increasing their toxicity. medicinenet.com

Decreased Exposure : For some antiretrovirals, such as rilpivirine, atazanavir, and nelfinavir, concomitant use with omeprazole may lead to decreased plasma exposure. fda.govmedicinenet.com This can reduce the antiviral effect and promote the development of drug resistance. fda.govmedicinenet.com this compound is contraindicated in patients receiving rilpivirine-containing products. optumrx.com

Increased Exposure : For other antiretrovirals, like saquinavir, concurrent use with omeprazole can result in increased exposure, which may elevate the risk of toxicity. fda.govmedicinenet.com

Due to these variable effects, it is recommended to avoid the use of this compound with certain antiretrovirals. nih.gov

Interactions with Other Therapeutic Classes (e.g., warfarin (B611796), methotrexate (B535133), digoxin (B3395198), diuretics, ACE inhibitors)

This compound can interact with several other classes of therapeutic drugs.

| Interacting Drug/Class | Clinical Impact of Interaction with this compound | Management Recommendation |

|---|---|---|

| Warfarin | Both aspirin and omeprazole can increase the anticoagulant effect. Aspirin increases bleeding risk, while omeprazole can lead to increased INR and prothrombin time, potentially causing abnormal bleeding. medicinenet.com | Monitor INR and prothrombin time closely and adjust the warfarin dose as needed to maintain the target range. medicinenet.com |

| Methotrexate | Concomitant use of omeprazole, particularly with high-dose methotrexate, may elevate and prolong serum concentrations of methotrexate and/or its metabolite, potentially leading to methotrexate toxicities. medicinenet.comyospralahcp.comdrugs.com | A temporary withdrawal of this compound may be considered in patients receiving high-dose methotrexate. medicinenet.comyospralahcp.comdrugs.com |

| Digoxin | The omeprazole component may increase the systemic exposure of digoxin. medicinenet.commedscape.com Patients on this compound and drugs that may cause hypomagnesemia, such as digoxin, are at an increased risk. yospralahcp.comgoodrx.com | Monitor digoxin concentrations. medicinenet.com Consider monitoring magnesium levels prior to and during treatment. fda.govyospralahcp.com |

| Diuretics | The aspirin component may diminish the effectiveness of diuretics in patients with underlying renal or cardiovascular disease. fda.govmedicinenet.com Co-administration may also increase the risk for hypomagnesemia. yospralahcp.comgoodrx.com | Monitor blood pressure and magnesium levels as needed. medicinenet.comyospralahcp.com |

| ACE Inhibitors | Aspirin may diminish the antihypertensive effect of Angiotensin-Converting Enzyme (ACE) inhibitors. fda.govmedicinenet.com Co-administration may also lead to a significant decrease in renal function. medscape.com | Monitor blood pressure as needed. fda.govmedicinenet.com |

Methodological Approaches for Investigating Drug Interaction Profiles

The investigation of this compound's drug interaction profile employs a variety of methodological approaches to characterize and predict potential interactions. These methods range from preclinical computational models to formal clinical studies.

In Vitro Studies : These studies are fundamental for identifying potential interactions at a molecular level. For instance, assessing the inhibitory potential of omeprazole on specific CYP450 enzymes like CYP2C19 is a key in vitro method. nih.govpharmacytimes.com This helps predict which co-administered drugs might have their metabolism affected.

Pharmacokinetic (PK) Studies : Formal drug interaction studies in humans are conducted to quantify the effect of one drug on the absorption, distribution, metabolism, and excretion of another. medicinenet.com These studies measure changes in plasma concentrations, such as the reduced levels of clopidogrel's active metabolite when given with omeprazole, providing definitive evidence of an interaction. nih.gov

Pharmacodynamic (PD) Studies : These studies assess the physiological effect of a drug interaction. An example is the measurement of platelet inhibition to determine how omeprazole affects the antiplatelet activity of clopidogrel. medicinenet.comnih.gov Similarly, monitoring blood pressure is a pharmacodynamic approach to evaluate the interaction between aspirin and ACE inhibitors. fda.govmedicinenet.com

Clinical Trials : Larger clinical trials, while primarily designed to assess efficacy and safety, also provide crucial data on drug interactions by monitoring for unexpected adverse events or altered therapeutic responses when new drugs are added to a patient's regimen. pharmacytimes.comoptumrx.com

Molecular Modeling (Docking Studies) : Computational methods, such as docking studies, can be used to predict and explain interactions at a molecular level. nih.gov For example, these studies have been used to understand how different NSAIDs might interfere with aspirin's ability to bind to the COX-1 enzyme in platelets, providing a molecular basis for the observed pharmacodynamic interactions. nih.gov

Future Directions and Research Gaps

Innovations in Co-Delivery Systems and Formulation Technologies

The fixed-dose combination (FDC) strategy employed by Yosprala, which combines an immediate-release proton-pump inhibitor with a delayed-release antiplatelet agent in a single tablet, is a prime candidate for further technological advancement. nih.govnih.govresearchgate.net While effective, the next generation of co-delivery systems aims to overcome the physicochemical and pharmacodynamic challenges of combining multiple active pharmaceutical ingredients (APIs). researchgate.netmdpi.com

Future formulation technologies are moving beyond simple co-formulation to more sophisticated systems that offer greater control over drug release profiles and API compatibility. Innovations such as bilayer and multilayer tablets, hot-melt extrusion (HME), and 3D printing are at the forefront of this evolution. researchgate.netmdpi.com These technologies could allow for even more intricate release patterns, potentially accommodating drugs with different solubilities, pH dependencies, or potential interactions. For instance, a multilayer tablet could be designed with one layer for immediate release, a second for delayed release, and a third for extended release, all within a single dosage form. researchgate.net

Another area of innovation lies in gastro-retentive drug delivery systems, which could prolong the residence time of a dosage form in the stomach, potentially improving the efficacy of the gastroprotective agent. mdpi.com Technologies like expandable systems based on shape-memory polymers or mucoadhesive formulations are being explored to achieve this. mdpi.com

Table 1: Emerging Formulation Technologies for Fixed-Dose Combinations

| Technology | Description | Potential Application for this compound-like Products |

|---|---|---|

| Bilayer/Multilayer Tablets | Compresses distinct layers of different APIs into a single tablet, allowing for separate release profiles (e.g., immediate and sustained release). researchgate.netmdpi.com | Could enable more complex combinations, perhaps adding another cardiovascular agent with a different release requirement. |

| Hot-Melt Extrusion (HME) | A process that disperses APIs in a polymer matrix at a molecular level, enabling targeted and modified drug delivery. researchgate.netmdpi.com | May improve the stability of the APIs and offer more precise control over the delayed-release characteristics of the aspirin (B1665792) component. |

| 3D Printing (Additive Manufacturing) | Allows for the creation of personalized pills with highly precise dosages and complex internal structures for tailored release profiles. researchgate.netmdpi.com | Could be used to create patient-specific doses or intricate release patterns that perfectly match the pH changes induced by the omeprazole (B731). |

| Gastro-retentive Systems | Formulations designed to remain in the stomach for an extended period, through mechanisms like floatation, expansion, or mucoadhesion. mdpi.com | Could enhance the effectiveness of the proton-pump inhibitor by keeping it at its site of action for longer. |

| Nanoparticles and Liposomes | These systems can encapsulate drugs to enhance delivery to specific cells or tissues and can be engineered for stimuli-responsive release. artixio.com | Could be explored for targeted delivery within the gastrointestinal tract, potentially reducing systemic exposure and side effects. |

Advanced Preclinical Modeling and Simulation for Combination Therapies (e.g., Systems Pharmacology)

The traditional "single-target" approach to drug discovery is often inadequate for complex, multifactorial conditions like cardiovascular disease. healthcare-bulletin.co.uk Systems pharmacology offers a more holistic alternative by integrating computational and experimental methods to understand how drugs affect entire biological networks. healthcare-bulletin.co.uknih.gov This approach is particularly valuable for combination therapies like this compound, where the interplay between two drugs and multiple biological pathways is critical.

Advanced preclinical models can simulate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of combining aspirin and omeprazole. nih.govjohnshopkins.edu These models can help predict how variations in formulation might affect the timing of omeprazole's pH-increasing effect and the subsequent release and absorption of aspirin. researchgate.net By constructing and analyzing drug-target networks and protein-protein interaction networks, researchers can identify potential synergistic effects or unforeseen off-target interactions. healthcare-bulletin.co.uknih.gov

For example, systems pharmacology can be used to:

Model Drug-Target Interactions: Create comprehensive networks that map the interactions of aspirin and omeprazole with their primary targets and other proteins within cardiovascular and gastrointestinal pathways. nih.govnih.gov

Simulate Disease Pathogenesis: Integrate data on disease genes and pathways to better understand how the combination therapy modifies the underlying biology of cardiovascular disease and gastrointestinal damage. nih.govnih.gov

This in silico approach can accelerate the development of new combination therapies by identifying the most promising drug pairs and formulation strategies before moving into costly and time-consuming clinical trials. nih.gov

Emerging Analytical Technologies for Complex Pharmaceutical Formulations

The manufacturing and quality control of complex formulations like this compound, which involves multiple APIs and sophisticated release mechanisms, demand advanced analytical techniques. Ensuring the identity, purity, and performance of each component within the combined dosage form is a significant challenge. ijpsjournal.com

Emerging analytical technologies are providing more powerful tools for characterizing these complex products. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) have become indispensable for precisely identifying and quantifying APIs and any potential impurities. ijpsjournal.comijsra.netnih.gov These methods offer exceptional sensitivity and specificity, allowing for detailed analysis of the drug product. ijsra.net

Other key technologies include:

Advanced Chromatography: Techniques like ultra-high-pressure liquid chromatography (UHPLC) provide faster and higher-resolution separations, which is crucial for analyzing complex mixtures. pharmtech.com

Spectroscopy: Methods like Near-Infrared (NIR) spectroscopy can be used for real-time monitoring of manufacturing processes, ensuring consistent quality. ijsra.net

Hyphenated Techniques: The integration of two or more analytical methods, such as LC-MS/MS, provides a comprehensive analysis in a single run, enhancing both accuracy and efficiency. ijpsjournal.com

These advanced methods are essential not only for quality control during manufacturing but also for stability testing and for developing new, even more complex, combination formulations. researchgate.net

Table 2: Key Analytical Technologies for Complex Formulations

| Technology | Application in this compound-like Formulations |

|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Gold standard for separating, identifying, and quantifying APIs and impurities with high precision. ijpsjournal.comijsra.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of molecular structures and characterization of unknown impurities. ijsra.net |

| Ultra High-Pressure Liquid Chromatography (UHPLC) | Offers faster analysis times and improved resolution compared to traditional HPLC, increasing throughput in quality control labs. pharmtech.com |

| Spectroscopic Methods (e.g., NIR, Raman) | Used for non-destructive, real-time analysis of raw materials and finished products, and for monitoring manufacturing processes (Process Analytical Technology - PAT). ijsra.netresearchgate.net |

Evolving Regulatory Science Paradigms for Next-Generation Combination Products

Combination products, which are composed of drug, device, and/or biological components, challenge traditional regulatory frameworks. nih.govebglaw.com As these products become more innovative and complex, regulatory agencies like the U.S. Food and Drug Administration (FDA) are working to modernize their approach to ensure safety and efficacy. nih.govnih.gov

The FDA's Office of Combination Products (OCP) plays a key role in assigning a primary mode of action and overseeing the regulatory pathway for these products. clarivate.com However, the future of regulation will likely involve new tools, standards, and methods to keep pace with scientific advancements. nih.gov

Key areas of evolution in regulatory science include:

Increased Use of Modeling and Simulation: Regulatory agencies are increasingly open to using data from preclinical modeling and simulation to support product development and approval, potentially streamlining the clinical trial process. nih.gov

Real-World Evidence (RWE): Utilizing data from real-world usage can provide supplementary evidence for the long-term safety and effectiveness of combination products. nih.gov

Advanced Manufacturing: The rise of technologies like 3D printing for pharmaceuticals will require new regulatory frameworks to ensure product quality and consistency.

Artificial Intelligence (AI): AI has the potential to revolutionize regulatory processes by streamlining the analysis of complex data from clinical trials and post-market surveillance. fdli.org

For next-generation products that build on this compound's concept, a clear scientific rationale for the combination and robust clinical trials demonstrating the safety and efficacy of the combination as a single entity will remain crucial. clarivate.com The regulatory pathway will depend on whether the components are new chemical entities or previously approved drugs, with each scenario presenting unique requirements. clarivate.com

Opportunities for Drug Repurposing or Novel Combinations Based on this compound's Principles

The core principle of this compound—combining a primary therapeutic agent with a component that mitigates its side effects—is a powerful strategy that can be applied to other areas of medicine. This approach, often aimed at improving patient adherence and outcomes, opens up significant opportunities for drug repurposing and the creation of novel fixed-dose combinations. nih.govnih.govjohnshopkins.edu

Aspirin itself is a classic example of drug repurposing, having evolved from an analgesic to a cornerstone of cardiovascular protection, with ongoing research into its potential for cancer prevention. rjptonline.orgresearchgate.net The success of this compound suggests a broader platform for developing new FDCs. For instance, other nonsteroidal anti-inflammatory drugs (NSAIDs) that are effective for chronic pain or inflammation but carry a risk of gastrointestinal toxicity could be co-formulated with a proton-pump inhibitor.

Furthermore, there is potential to create novel combinations that provide synergistic therapeutic effects. A growing body of evidence suggests that aspirin may reduce the risk of certain gastrointestinal cancers, and proton-pump inhibitors have also been shown to have potential chemopreventive effects in patients with Barrett's esophagus. nih.gov A fixed-dose combination in this context could offer dual benefits: treating an underlying condition like gastroesophageal reflux while simultaneously providing chemoprevention. nih.gov

The key challenges and opportunities in this area involve:

Identifying Rational Combinations: Using systems pharmacology and clinical data to identify drug pairings where a protective agent can significantly improve the safety and adherence profile of an effective therapy.

Overcoming Formulation Hurdles: Applying advanced formulation technologies to ensure the stability and desired release profiles of the combined APIs. mdpi.com

Navigating Regulatory Pathways: Providing a strong scientific and clinical rationale to justify the combination to regulatory authorities. clarivate.com

By leveraging the principles demonstrated by this compound, the pharmaceutical field can continue to develop more patient-centric therapeutic solutions that maximize efficacy while minimizing treatment burden and adverse effects.

Conclusion

Synthesis of Key Academic and Research Insights on Yosprala